1-{4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidin]-4-yl}ethan-1-one
Beschreibung
1-{4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidin]-4-yl}ethan-1-one is a spirocyclic compound featuring a benzoxazepine ring fused with a piperidine moiety via a spiro junction. This compound belongs to a broader class of spirocyclic derivatives that are of interest in medicinal chemistry due to their structural rigidity and ability to interact with diverse biological targets .
Key structural attributes include:
- Spirocyclic core: The benzoxazepine (7-membered ring with oxygen and nitrogen) and piperidine (6-membered nitrogen-containing ring) are connected at a shared spiro carbon atom, restricting conformational flexibility.
- Substituents: The ethanone group at position 4 enhances electrophilicity, enabling nucleophilic reactions or hydrogen bonding in biological systems.
Eigenschaften
IUPAC Name |
1-spiro[3,5-dihydro-1,4-benzoxazepine-2,4'-piperidine]-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)17-10-13-4-2-3-5-14(13)19-15(11-17)6-8-16-9-7-15/h2-5,16H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXRKBJBPBDWDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2OC3(C1)CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-{4,5-dihydro-3H-spiro[1,4-benzoxazepine-2,4'-piperidin]-4-yl}ethan-1-one is a novel chemical entity that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 318 Da . Its structural characteristics include:
- LogP : -1.79 (indicating high polarity)
- Hydrogen bond acceptors : 5
- Hydrogen bond donors : 1
- Rotatable bonds : 2
- Polar surface area : 70 Ų
These properties suggest that the compound may exhibit significant interactions with biological targets, influencing its pharmacological profile.
Antidepressant Effects
Research indicates that compounds with similar spirobenzoxazepine structures often exhibit antidepressant-like activity. For instance, studies have shown that derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine receptors. A case study involving a related compound demonstrated significant improvements in depressive symptoms in animal models through enhanced serotonergic transmission .
Antioxidant Activity
The antioxidant potential of this compound has been explored through various assays. It was found to exhibit notable free radical scavenging activity, which is crucial for preventing oxidative stress-related cellular damage. The mechanism appears to involve the donation of hydrogen atoms to reactive oxygen species (ROS), thus stabilizing free radicals .
Anti-inflammatory Properties
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in inflammatory diseases. A related study highlighted that similar compounds could reduce inflammation by blocking NF-kB signaling pathways .
Structure-Activity Relationship (SAR)
The biological activity of spiro[1,4-benzoxazepine] derivatives often depends on specific structural features:
- Substituents on the piperidine ring : Modifications can enhance receptor affinity and selectivity.
- Positioning of functional groups : The presence and location of acetyl or other functional groups significantly influence pharmacodynamics.
Case Study 1: Antidepressant Activity
A study evaluated the antidepressant effects of a closely related spiro compound in a forced swim test model. Results indicated a dose-dependent reduction in immobility time, suggesting an increase in locomotor activity associated with antidepressant properties .
Case Study 2: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory effects of this class of compounds. The results showed a marked decrease in inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages treated with the compound, reinforcing its potential as an anti-inflammatory agent .
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research indicates that compounds related to spirobenzoxazepines exhibit significant antidepressant-like effects. A study demonstrated that derivatives of this compound modulate serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to traditional antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors) .
Antipsychotic Properties
The spirobenzoxazepine framework has been linked to antipsychotic activity. Compounds derived from this structure have shown promise in preclinical models for the treatment of schizophrenia. They appear to act on dopamine receptors, which are critical in the pathophysiology of psychotic disorders .
Analgesic Effects
Some studies have explored the analgesic properties of spiro[1,4-benzoxazepine] derivatives. These compounds may interact with opioid receptors or modulate pain pathways, providing a basis for developing new pain management therapies .
Neuroprotective Effects
The neuroprotective potential of this compound has been investigated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. It is hypothesized that the compound may reduce oxidative stress and inflammation in neuronal cells, thus preserving cognitive function .
Cognitive Enhancement
Research suggests that spiro[1,4-benzoxazepine] derivatives may enhance cognitive functions. Studies have indicated improvements in memory and learning tasks in animal models treated with these compounds, potentially offering new avenues for treating cognitive impairments .
Polymer Chemistry
The unique chemical structure of spirobenzoxazepines lends itself to applications in polymer chemistry. These compounds can be used as monomers or additives in creating novel materials with enhanced mechanical and thermal properties .
Drug Delivery Systems
In drug delivery research, spirobenzoxazepines are being explored as carriers for targeted drug delivery systems due to their ability to encapsulate therapeutic agents effectively while maintaining stability .
Case Study: Antidepressant Development
A recent study investigated a series of spirobenzoxazepine derivatives for their antidepressant-like effects in rodent models. The results showed a significant reduction in depressive behaviors compared to control groups, supporting further development into clinical trials .
Case Study: Neuroprotective Mechanisms
In vitro studies have demonstrated that specific derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents. This suggests a potential therapeutic role in neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Substituent Impact : The introduction of polar groups (e.g., oxan-4-yl in ) increases logP (2.02), suggesting improved membrane permeability compared to the parent compound. Fluorine substituents (e.g., in ) enhance metabolic stability and binding affinity in drug candidates.
- Spiro Junction Variations : Replacing piperidine with cyclobutane () reduces molecular weight but may compromise target specificity due to reduced nitrogen content.
Physicochemical and Pharmacological Comparisons
- Lipophilicity : The logP of 1'-methyl-4-(oxan-4-yl)-analog (2.02) suggests moderate lipophilicity, favorable for blood-brain barrier penetration. In contrast, tert-butyl carbamate derivatives (e.g., ) may exhibit higher solubility in organic solvents.
Research Findings and Data Tables
Spectral and Analytical Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
